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Compound of Interest

Compound Name: P-3355

Cat. No.: B1208721

Orphan Drug Designation and Clinical Advancement of a Novel VMAT1/2 and 1-Adrenergic
Receptor Inhibitor

This technical guide provides an in-depth overview of SOM3355 (bevantolol hydrochloride), an
investigational therapy for Huntington's disease (HD). Discovered through an artificial
intelligence-driven repurposing program, SOM3355 has a unique mechanism of action
targeting both motor and psychiatric symptoms of the disease. It has been granted Orphan
Drug Designation by the U.S. Food and Drug Administration (FDA) and has received a positive
opinion for this designation from the European Medicines Agency (EMA), highlighting its
potential to address a significant unmet need in this patient population.[1][2][3][4][5]

Introduction to SOM3355

Huntington's disease is a progressive neurodegenerative disorder characterized by a triad of
motor, cognitive, and psychiatric symptoms.[6] Chorea, an involuntary, jerky movement
disorder, is a hallmark motor symptom affecting approximately 90% of patients.[1] Current
treatments for chorea, primarily Vesicular Monoamine Transporter type 2 (VMAT?2) inhibitors
like tetrabenazine, can have limiting neuropsychiatric side effects, including depression and
suicidality.[1][7]

SOM3355 is the hydrochloride salt of bevantolol, a compound previously used in some

countries for hypertension.[1][7] It was identified by SOM Biotech's proprietary Al platform
(SOMAI PRO) as a potent VMAT?2 inhibitor with a chemical structure distinct from existing
therapies.[5][8] Subsequent research confirmed a novel, multimodal mechanism of action:
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inhibition of both VMAT1 and VMAT2, combined with selective 31-adrenergic receptor
blockade.[4][9] This dual activity profile offers the potential to not only manage chorea but also
address the complex behavioral and psychiatric symptoms of HD, such as anxiety and
irritability, with an improved safety profile.[4][9][10]

Mechanism of Action

The therapeutic potential of SOM3355 in Huntington's disease stems from its engagement with
two distinct signaling pathways.

VMAT1 and VMAT2 Inhibition for Chorea Control

VMAT2 is a transport protein located on the membrane of presynaptic vesicles within
monoaminergic neurons in the central nervous system.[7][8] Its primary function is to load
monoamine neurotransmitters, particularly dopamine, from the neuronal cytoplasm into these
vesicles for storage and subsequent release into the synapse.[7] In Huntington's disease,
overactive dopamine signaling is believed to be a major contributor to the development of
chorea.[1]

By inhibiting VMAT1 and VMAT2, SOM3355 reduces the packaging of dopamine into synaptic
vesicles.[4] This leaves cytosolic dopamine susceptible to degradation by enzymes such as
monoamine oxidase (MAO). The net effect is a depletion of vesicular dopamine stores, leading
to reduced dopamine release upon neuronal firing. This dampening of dopaminergic
neurotransmission in key brain regions like the striatum is thought to normalize motor control
circuits and thereby reduce the severity of choreic movements.[4]
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VMAT?2 inhibition pathway of SOM3355.
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B1-Adrenergic Blockade for Psychiatric Symptoms

SOMS3355 acts as a selective Bl-adrenergic receptor antagonist.[4] While these receptors are
well-known for their role in the cardiovascular system, they are also present in the central
nervous system.[11] The sympathetic nervous system and its neurotransmitters,
norepinephrine and epinephrine, are implicated in the generation of affect, including anxiety
and stress.[12] Lipophilic beta-blockers that can cross the blood-brain barrier have long been
associated with central nervous system effects.[1][9]

By blocking B1l-adrenergic receptors in the brain, SOM3355 may modulate noradrenergic
pathways involved in fear, threat appraisal, and anxiety.[13][14] This action is hypothesized to
contribute to the observed clinical improvements in psychiatric symptoms like anxiety and
irritability in Huntington's disease patients, providing a therapeutic benefit beyond motor
control.[4] This differentiates SOM3355 from pure VMAT2 inhibitors and addresses the
multifaceted nature of the disease.[15]
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Central B1-adrenergic blockade by SOM3355.

Preclinical Development
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The selection of bevantolol for repositioning in Huntington's disease was a data-driven process
initiated by artificial intelligence, followed by preclinical laboratory validation.
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Drug discovery and preclinical workflow.

Experimental Protocols

In Vitro VMAT?2 Inhibition Assays: To confirm the Al-predicted activity, functional assays were
performed.[16] While specific protocols and results for SOM3355 are proprietary, standard
industry methods include:

» Radioligand Binding Assay: This method determines the binding affinity (K_i_) of the test
compound. It involves incubating membrane preparations from cells expressing VMAT2
(e.g., HEK293 cells) or from VMAT2-rich tissue (e.g., rat striatum) with a radiolabeled VMAT2
ligand, such as [3H]dihydrotetrabenazine. The ability of increasing concentrations of
unlabeled SOM3355 to displace the radioligand is measured, allowing for calculation of its
inhibitory constant (K_i_).

e Vesicular Uptake Assay: This functional assay measures the ability of a compound to block
the transport of monoamines into vesicles. Cells expressing VMAT2 are pre-incubated with
various concentrations of SOM3355. A radiolabeled monoamine (e.g., [3BH]dopamine) is then
added. The reaction is terminated, and the amount of radioactivity inside the cells
(representing vesicular uptake) is quantified. This allows for the determination of an ICso
value, the concentration of SOM3355 that inhibits 50% of monoamine uptake.

In Vivo Brain Penetration Studies: To ensure the drug could reach its target in the central
nervous system, brain penetration was confirmed in animal models.[16] A common method for

this is:

» Pharmacokinetic Analysis: Rodent models are administered SOM3355. At various time
points post-administration, blood and brain tissue samples are collected. The concentration
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of the drug in both plasma and brain homogenate is quantified using techniques like liquid
chromatography-mass spectrometry (LC-MS/MS). This data is used to determine the brain-
to-plasma concentration ratio, confirming the compound's ability to cross the blood-brain
barrier.

Clinical Development

SOMS3355 has undergone a Phase 2a proof-of-concept study and a larger Phase 2b study,
both demonstrating efficacy and a favorable safety profile.

Phase 2a PoC Study

(NCT03575676)
Efficacy & Safety Signal

Phase 2b Study
(NCT05475483)
Dose-Ranging & Confirmation

End-of-Phase 2
FDA/EMA Meetings

Planned Phase 3 Trial
(Pivotal Study)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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